molecular formula C22H17N3O3S2 B2657887 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476465-37-9

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2657887
CAS RN: 476465-37-9
M. Wt: 435.52
InChI Key: DFGHVRQFIDHYRB-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N3O3S2 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

A new series of naphthalene derivatives, including 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, has been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. One derivative showed potent inhibitory in vitro activity for the replication of HIV-1, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010). Additional studies synthesized and evaluated 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives as potent inhibitors of HIV-1, with some compounds demonstrating significantly higher inhibitory activity compared to standard drugs (Zhan et al., 2009).

Anti-Parkinson's Activity

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. The derivatives showed potent free radical scavenging activity, and one particular derivative exhibited maximum anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting potential for further studies in anti-Parkinson's pharmacology and toxicology (Gomathy et al., 2012).

Molecular Properties and Drug Design

Density functional theory (DFT) studies on acetamide derivatives, including TTA derivatives, have been conducted to understand their local reactivity as anti-HIV drugs. These studies revealed the potential mechanism of bond formation between the acetamide derivatives and biological molecules, suggesting that certain derivatives with specific substitutions might be more potent as anti-HIV drugs (Oftadeh et al., 2013).

Antibacterial Agents

Derivatives of 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have also been synthesized and examined for their antibacterial activity. These compounds have shown significant activity, indicating their potential as antibacterial agents (Ramalingam et al., 2019).

Anticancer Evaluation

Further research involved the synthesis and anticancer evaluation of naphthalene derivatives, where compounds were assessed for their efficacy against various cancer cell lines. Some derivatives demonstrated potent anticancer activity, suggesting their relevance in the development of new anticancer therapeutics (Salahuddin et al., 2014).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-19(16-7-2-1-3-8-16)14-29-22-25-24-21(30-22)23-20(27)13-28-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHVRQFIDHYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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